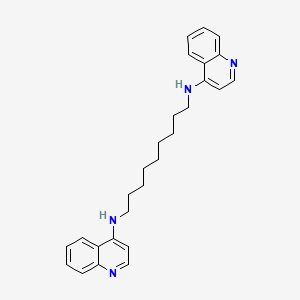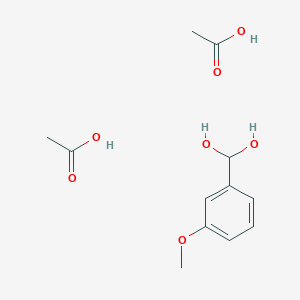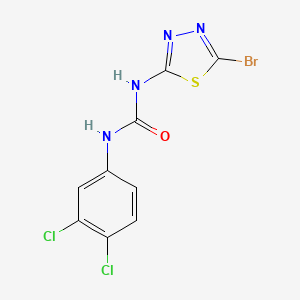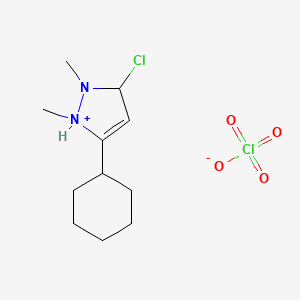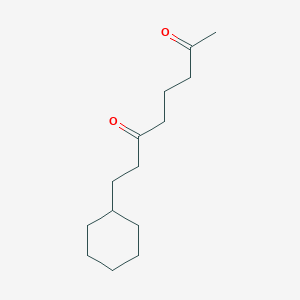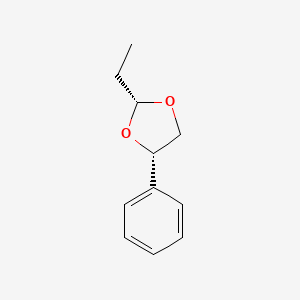
(2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane is an organic compound characterized by its unique stereochemistry and structural features This compound belongs to the class of dioxolanes, which are cyclic acetals formed from the reaction of aldehydes or ketones with diols
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane typically involves the reaction of an aldehyde or ketone with a diol under acidic conditions. One common method is the acid-catalyzed cyclization of 2-ethyl-1,3-propanediol with benzaldehyde. The reaction is carried out in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid, at a controlled temperature to ensure the formation of the desired stereoisomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the cyclization reaction, allowing for better control over reaction parameters and scalability.
化学反应分析
Types of Reactions
(2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring into diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
科学研究应用
(2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism by which (2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The stereochemistry of the molecule plays a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2R,4R)-2-Ethyl-4-phenyl-1,3-dioxolane: A stereoisomer with different spatial arrangement of substituents.
(2S,4S)-2-Ethyl-4-phenyl-1,3-dioxolane: Another stereoisomer with distinct properties.
2-Methyl-4-phenyl-1,3-dioxolane: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
The uniqueness of (2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane lies in its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications where stereochemical precision is essential.
属性
CAS 编号 |
58345-32-7 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
(2R,4S)-2-ethyl-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-2-11-12-8-10(13-11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11-/m1/s1 |
InChI 键 |
YKGKRDIKDNYZNF-GHMZBOCLSA-N |
手性 SMILES |
CC[C@@H]1OC[C@@H](O1)C2=CC=CC=C2 |
规范 SMILES |
CCC1OCC(O1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


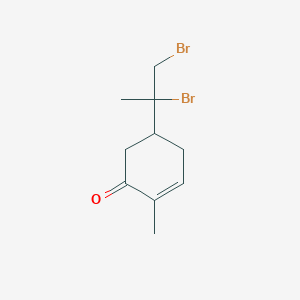
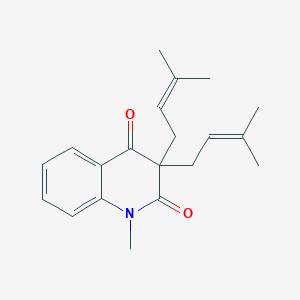
![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)
![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
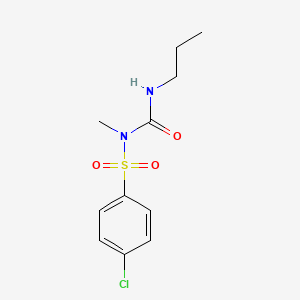

![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14607743.png)
